

# The Structure-Activity Relationship of VU6008677 Analogs: A Technical Guide

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Compound of Interest		
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This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of analogs related to **VU6008677**, a novel tricyclic M4 positive allosteric modulator (PAM). The following sections detail the quantitative data from SAR studies, the experimental protocols used to generate this data, and visualizations of key synthetic and signaling pathways.

### **Core Structure and Strategy**

The development of **VU6008677** and its analogs originated from a "tie-back" strategy applied to the earlier M4 PAM, ML253. This approach aimed to replace the 3-amino-5-chloro-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide core of ML253 to improve pharmacological properties, particularly to reduce cytochrome P450 inhibition.[1][2] This led to the discovery of two new tricyclic cores: the 8-chloro-7,9-dimethylpyrido[3',2':4,5]furo[3,2-d]pyrimidin-4-amine core and the 8-chloro-9-methylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amine core.[1][2] The SAR exploration focused on modifications of the amine substituent at the 4-position of these tricyclic systems.

### Quantitative Structure-Activity Relationship Data

The following tables summarize the in vitro activity of the synthesized analogs as M4 PAMs. The potency of these compounds was determined using a calcium mobilization assay in CHO cells stably co-expressing the human M4 muscarinic receptor and a chimeric G-protein (Gqi5), in the presence of an EC20 concentration of acetylcholine.[1][3]



## Table 1: SAR of Analogs with the

Pyrido[3',2':4,5]thieno[3,2-d]pyrimidine Core (Series 13)

Compound	R Group	hM4 EC50 (μM)
13a	4-methoxybenzyl	> 10
13b	(2-methylpyrimidin-5-yl)methyl	> 10
13c	benzyl	> 2.5
13d	piperidin-4-yl	2.0
13e	pyrrolidin-3-yl	1.9
13f	azetidin-3-yl	1.8
13g	2,2-dimethylcyclopropyl	1.2
13h	2-morpholinoethyl	1.5
13i	3,3-difluorocyclobutyl	2.2
13j	cyclobutyl	0.74
13k	cyclopropyl	0.74
131	azetidin-1-yl-propyl	0.072

Data sourced from Capstick R.A., et al., ACS Medicinal Chemistry Letters, 2024.[1][3][4]

#### SAR Insights for Series 13:

- Benzylamine-containing analogs (13a-c) were generally inactive, with the presence of hydrogen bond acceptors being detrimental to activity.[1][4]
- Larger amine tails, such as in 13h, showed more potency than the benzylamine analogs.[1] [4]
- Small aliphatic amine tails provided compounds with sub-micromolar potency (13j, 13k, 13l).
   [4]



**Table 2: SAR of Analogs with the** 

Pyrido[3'.2':4.5]furo[3.2-d]pyrimidine Core (Series 14)

Compound	R Group	hM4 EC50 (μM)
14b	pyrrolidin-3-yl	0.78
14f	(2-methylpyrimidin-5-yl)methyl	1.2
14j	3,3-difluorocyclobutyl	0.72
141	azetidin-3-yl	0.21
14p	2,2-dimethylcyclopropyl	0.07

Data sourced from Capstick R.A., et al., ACS Medicinal Chemistry Letters, 2024.[1][3][4]

SAR Insights for Series 14:

- Replacing the sulfur of the thienopyrimidine core with an oxygen to form the furopyrimidine core generally led to more potent compounds.[1]
- A significant increase in potency was observed for several analogs when compared to their Series 13 counterparts (e.g., 14p vs 13g showed a 17-fold increase).[1][4]

Table 3: SAR of Analogs Lacking the 2-Methyl Group

(Series 15)

Compound	R Group	hM4 EC50 (μM)
15e	azetidin-3-yl	0.45
15g	2,2-dimethylcyclopropyl	0.12
15h	cyclopropyl	0.09

Data sourced from Capstick R.A., et al., ACS Medicinal Chemistry Letters, 2024.[1][3]

SAR Insights for Series 15:



• Removal of the methyl group at the 2-position of the tricyclic core resulted in several analogs with low nanomolar potency.[1]

Table 4: SAR of Analogs with Altered Pyrimidine

Nitrogen Position (Series 22)

Compound	R Group	hM4 EC50 (μM)
22b	piperidin-4-yl	0.86
22d	pyrrolidin-3-yl	0.43
22f	cyclopropylmethyl	0.40
22h	azetidin-3-yl	0.15
22i	cyclopropyl	0.065
22j	cyclobutyl	0.083
22k	3-fluorocyclobutyl	0.039

Data sourced from Capstick R.A., et al., ACS Medicinal Chemistry Letters, 2024.[1][3]

SAR Insights for Series 22:

- Moving the nitrogen from the 5-position to the 6-position of the tricycle generally resulted in more potent analogs.[4]
- A trend of increasing potency was observed as the amine tail was reduced in size from piperidine (22b) to pyrrolidine (22d), azetidine (22h), and cyclopropylamine (22i).[1][4]
- Fluoro-substitution on the cyclobutanamine tail (22k vs 22j) led to a 2-fold increase in potency.[1]

# **Experimental Protocols**Cell Culture and Reagents

Chinese Hamster Ovary (CHO-K1) cells, stably co-expressing the human M4 muscarinic acetylcholine receptor (hM4) and a chimeric G-protein (Gqi5), were used for the primary



assays. The Gqi5 protein allows the G $\alpha$ i/o-coupled M4 receptor to signal through the G $\alpha$ q pathway, enabling the measurement of intracellular calcium mobilization.[1]

Cells were cultured in Ham's F-12 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, and appropriate selection antibiotics (e.g., 50  $\mu$ g/mL G418 and 500  $\mu$ g/mL hygromycin B).[1][4]

### **Calcium Mobilization Assay**

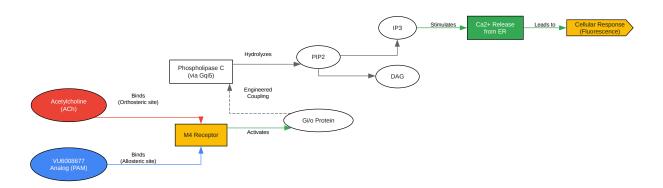
The potency of the M4 PAMs was determined by measuring their ability to enhance the intracellular calcium response to a sub-maximal (EC20) concentration of acetylcholine.

- Cell Plating: CHO-hM4/Gqi5 cells were plated into 384-well black-walled, clear-bottom assay plates at a density of 20,000 cells per well and incubated overnight.
- Dye Loading: The cell culture medium was removed, and cells were incubated with a calcium indicator dye solution for 45-60 minutes at 37°C. The dye solution consisted of Fluo-4 AM (2 μM) mixed with 10% Pluronic acid F-127 in an assay buffer (Hank's Balanced Salt Solution with 20 mM HEPES, pH 7.4).[1][4]
- Compound Addition: After dye loading, the solution was removed, and cells were washed
  with the assay buffer. Test compounds (analogs of VU6008677) were serially diluted and
  added to the wells.
- Signal Measurement: The assay plates were placed in a fluorescence imaging plate reader (FLIPR). Cells were pre-incubated with the test compounds for 1.5-2.5 minutes before the addition of an EC20 concentration of acetylcholine.[1][4]
- Data Analysis: The fluorescence signal, corresponding to intracellular calcium levels, was
  measured for approximately 50-120 seconds. The response was calculated as the peak
  fluorescence intensity minus the baseline. Data were normalized to the maximal response
  induced by a saturating concentration of acetylcholine. EC50 values were determined by
  fitting the concentration-response data to a four-parameter logistic equation.

## Visualizations Signaling and Synthetic Pathways



The following diagrams illustrate the key pathways involved in the evaluation and synthesis of **VU6008677** analogs.

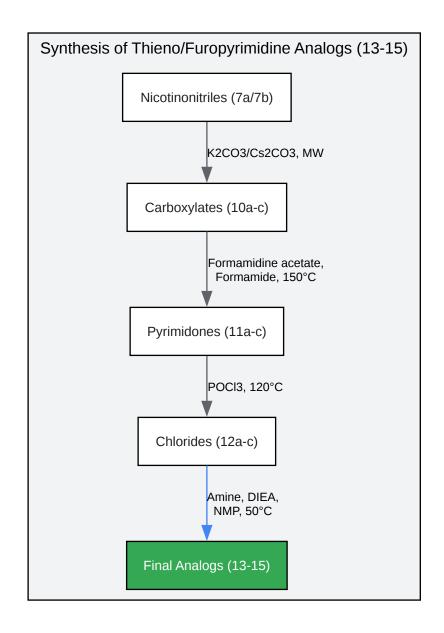


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Caption: M4 PAM Signaling Pathway in the hM4/Gqi5 Assay.

Caption: General workflow for the SAR study of **VU6008677** analogs.

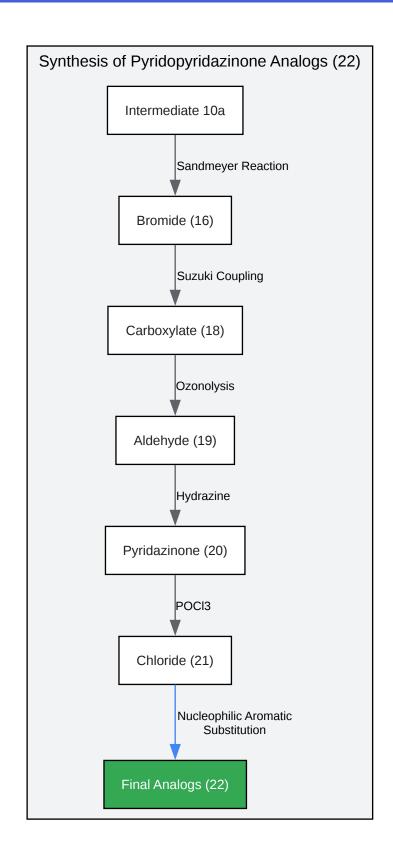




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Caption: Synthetic route to analogs 13, 14, and 15.





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Caption: Synthetic route to analogs 22.



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